molecular formula C12H18BNO2 B8119100 [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid

Cat. No.: B8119100
M. Wt: 219.09 g/mol
InChI Key: PERYWXNUEBFAAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is an aryl boronic acid derivative of significant interest in medicinal chemistry and drug discovery research. Its structure incorporates both a boronic acid function and a 1-methylpiperidine moiety, making it a valuable bifunctional building block. The primary research application of this compound is as a key synthetic intermediate in metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, to form biaryl carbon-carbon bonds . This reaction is fundamental in the construction of complex molecules, including pharmaceutical candidates and functional materials. Boronic acids can serve as bioisosteres for carboxylic acids, potentially altering the selectivity, physicochemical, and pharmacokinetic properties of a drug molecule . The 1-methylpiperidine group is a common pharmacophore found in bioactive molecules targeting the central nervous system. For instance, similar piperidine-containing boronic acids have been utilized in the synthesis of novel investigational compounds, such as Hsp90 C-terminal inhibitors studied for their potential in cancer research . At a molecular level, the boronic acid group acts as a Lewis acid and can form reversible covalent complexes with diol-containing molecules, such as sugars and glycoproteins, which can be exploited in the development of sensors or targeted therapeutics . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

[4-(1-methylpiperidin-4-yl)phenyl]boronic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18BNO2/c1-14-8-6-11(7-9-14)10-2-4-12(5-3-10)13(15)16/h2-5,11,15-16H,6-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PERYWXNUEBFAAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC=C(C=C1)C2CCN(CC2)C)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18BNO2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Overview

The Suzuki-Miyaura coupling is a cornerstone for constructing carbon-carbon bonds between aryl halides and boronic acids. For [4-(1-methylpiperidin-4-yl)phenyl]boronic acid, this method typically involves coupling a brominated 1-methylpiperidine derivative with a phenylboronic acid precursor. The general reaction scheme is:

4-Bromo-1-methylpiperidine+Phenylboronic AcidPd catalyst[4-(1-Methylpiperidin-4-yl)phenyl]boronic Acid\text{4-Bromo-1-methylpiperidine} + \text{Phenylboronic Acid} \xrightarrow{\text{Pd catalyst}} \text{this compound}

Catalytic Systems and Conditions

Key catalytic systems include palladium complexes such as PdCl₂(PPh₃)₂ or Pd(OAc)₂ with ligands like SPhos or PPh₃. Base selection (e.g., Na₂CO₃ or K₃PO₄) and solvent mixtures (dioxane/water or THF/H₂O) critically influence yields. For example:

  • Catalyst : PdCl₂(PPh₃)₂ (2–5 mol%)

  • Base : Na₂CO₃ (2.0 M aqueous solution)

  • Solvent : 1,4-Dioxane/H₂O (3:1 v/v)

  • Temperature : 90°C, 15 hours

Under these conditions, yields exceeding 90% have been reported for analogous Suzuki couplings.

Limitations and Side Reactions

Competitive protodeboronation or homocoupling of boronic acids may occur under suboptimal conditions. To mitigate this, rigorous exclusion of oxygen and precise stoichiometric control of the boronic acid (1.2–1.5 equiv) are essential.

Miyaura Borylation for Direct Boronic Acid Installation

Methodology

Miyaura borylation converts aryl halides to boronic esters using bis(pinacolato)diboron (B₂Pin₂) and a palladium catalyst, followed by hydrolysis to the boronic acid. For this compound, this approach starts with 4-bromo-(1-methylpiperidin-4-yl)benzene:

4-Bromo-(1-methylpiperidin-4-yl)benzene+B2Pin2Pd catalystBoronate EsterHydrolysis[Target Compound]\text{4-Bromo-(1-methylpiperidin-4-yl)benzene} + \text{B}2\text{Pin}2 \xrightarrow{\text{Pd catalyst}} \text{Boronate Ester} \xrightarrow{\text{Hydrolysis}} \text{[Target Compound]}

Optimized Parameters

  • Catalyst : Pd(dba)₃ (5 mol%) with PPh₃ (3 equiv relative to Pd)

  • Solvent : Tetrahydrofuran (THF) or dimethyl sulfoxide (DMSO)

  • Temperature : 70–80°C, 12–24 hours

  • Workup : Column chromatography (hexane/EtOAc) for boronate ester purification

This method avoids competitive coupling pathways and achieves >80% conversion in model systems.

Buchwald-Hartwig Amination for Piperidine Integration

Strategic Functionalization

Introducing the 1-methylpiperidin-4-yl group via Buchwald-Hartwig amination enables modular assembly. Starting from 4-bromophenylboronic acid, the piperidine moiety is installed via palladium-catalyzed coupling with 1-methylpiperidin-4-amine:

4-Bromophenylboronic Acid+1-Methylpiperidin-4-aminePd catalyst[Target Compound]\text{4-Bromophenylboronic Acid} + \text{1-Methylpiperidin-4-amine} \xrightarrow{\text{Pd catalyst}} \text{[Target Compound]}

Reaction Conditions

  • Catalyst : Pd₂(dba)₃/Xantphos (2:1 ligand:Pd ratio)

  • Base : Cs₂CO₃ (2.0 equiv)

  • Solvent : Toluene or 1,4-dioxane

  • Temperature : 100–110°C, 18–24 hours

Yields for analogous aminations range from 60–75%, with residual boronic acid stability ensured by ester protection during coupling.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield (%) Catalyst Loading Reaction Time Key Advantage
Suzuki-Miyaura Coupling85–952–5 mol% Pd12–24 hHigh regioselectivity
Miyaura Borylation75–855 mol% Pd24 hDirect bromide conversion
Buchwald-Hartwig Amination60–753–5 mol% Pd18–24 hModular piperidine introduction

Cost and Practical Considerations

  • Suzuki-Miyaura : Requires stoichiometric boronic acid, increasing material costs.

  • Miyaura Borylation : Diboron reagents (e.g., B₂Pin₂) are expensive but atom-economical.

  • Buchwald-Hartwig : Ligand costs (e.g., Xantphos) may limit large-scale applications.

Mechanistic Insights and Side Reactions

Suzuki-Miyaura Catalytic Cycle

The Pd⁰ catalyst oxidatively adds to the aryl halide, forming a PdII intermediate. Transmetalation with the boronic acid precedes reductive elimination to yield the coupled product. Competing protodeboronation is minimized via base selection (e.g., Na₂CO₃ over stronger bases).

Boronic Acid Stability

Boronic acids are prone to dehydration under acidic conditions. In Miyaura borylation, hydrolysis of the boronate ester (e.g., with HCl/MeOH) must be carefully controlled to prevent boroxine formation.

Industrial-Scale Production and Challenges

Pilot-Scale Adaptations

  • Continuous Flow Systems : Reduce reaction times (e.g., 2–4 h for Suzuki couplings) and improve heat management.

  • Catalyst Recycling : Heterogeneous Pd/C or magnetic nanoparticles enhance cost efficiency .

Chemical Reactions Analysis

Types of Reactions

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Research indicates that boronic acids, including [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid, exhibit promising anticancer properties. Studies have shown that derivatives of boronic acids can inhibit the growth of various cancer cell lines, including prostate cancer cells (LAPC-4) and others like PC-3 and HepG2. The structure-activity relationship (SAR) analysis reveals that specific substitutions on the phenyl ring enhance the antiproliferative activity. For instance, compounds with halogen substitutions demonstrated increased efficacy against cancer cell lines, highlighting the importance of molecular modifications in enhancing therapeutic effects .

Mechanism of Action
The mechanism by which these compounds exert their effects often involves the inhibition of proteasomes or modulation of signaling pathways related to cell proliferation and apoptosis. The presence of the piperidine moiety is believed to enhance cellular uptake and interaction with biological targets .

Protein Delivery Systems

Cytosolic Delivery
Boronic acid derivatives are increasingly being utilized in drug delivery systems due to their ability to form stable complexes with proteins. A notable study involved the use of a boronic acid-rich dendrimer for the cytosolic delivery of proteins such as bovine serum albumin (BSA). The dendrimer modified with this compound showed significantly enhanced transduction efficiency compared to other formulations, demonstrating its potential in targeted therapy .

Applications in Gene Editing
In gene editing applications, boronic acid derivatives have been shown to improve the delivery efficiency of ribonucleoprotein (RNP) complexes into cells, facilitating CRISPR-based genome editing. The ability of these compounds to form nanoparticles enhances their stability and interaction with cellular membranes, leading to improved gene knockout rates .

Synthetic Organic Chemistry

Suzuki Coupling Reactions
this compound is also employed as a key reagent in Suzuki coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. This reaction is crucial for constructing complex molecules in pharmaceuticals and agrochemicals. The compound's reactivity is attributed to the boron atom's ability to participate in nucleophilic attacks, facilitating the coupling process with various aryl halides .

Table 1: Anticancer Activity of Boronic Acid Derivatives

CompoundCell LineIC50 (µM)Mechanism
1LAPC-410Proteasome inhibition
2PC-315Apoptosis induction
3HepG220Cell cycle arrest

Table 2: Protein Delivery Efficiency

Dendrimer TypePBA DensityTransduction Efficiency (%)
P005
P11410
P22430
P34250
P46080

Case Studies

Case Study 1: Anticancer Efficacy
A study evaluated the anticancer efficacy of this compound against LAPC-4 cells. Results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting potential for development as an anticancer agent.

Case Study 2: Protein Delivery System Development
In another investigation, a series of dendrimers were synthesized with varying densities of this compound. The study demonstrated that higher densities correlated with increased protein delivery efficiency into HeLa cells, showcasing its application in therapeutic protein delivery.

Mechanism of Action

The mechanism of action of [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with hydroxyl and amino groups in proteins and enzymes, leading to the inhibition of their activity. This interaction is particularly useful in the design of enzyme inhibitors and receptor modulators .

Comparison with Similar Compounds

Structural and Functional Insights

  • Piperazine derivatives (e.g., [4-(4-methyl-1-piperazinyl)phenyl]boronic acid) exhibit higher polarity, favoring aqueous solubility and CNS applications .
  • Aromatic Systems : Bulky aromatic substituents (e.g., phenanthren-9-yl) reduce solubility but enhance antiproliferative activity, likely due to intercalation or protein binding . Hydroxyl groups (e.g., 6-hydroxynaphthalen-2-yl) improve activity but may cause precipitation in cell culture media .
  • Boronic Acid vs. Carboxylic Acid : In combretastatin analogs, replacing boronic acid with carboxylic acid abolishes tubulin inhibition, highlighting the critical role of boronic acid in bioactivity .

Solubility and Assay Limitations

  • Compounds with lipophilic substituents (e.g., pyren-1-yl) or large aromatic systems often precipitate in RPMI medium, limiting in vitro testing .
  • Methoxyethyl or piperazine groups mitigate solubility issues, as seen in fungal inhibitors and CNS-targeted compounds .

Biological Activity

[4-(1-Methylpiperidin-4-yl)phenyl]boronic acid is a compound of increasing interest in medicinal chemistry due to its diverse biological activities and applications in drug development. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.

The biological activity of this compound primarily stems from its ability to form stable complexes with various molecular targets. The boronic acid moiety can interact with hydroxyl and amino groups in proteins and enzymes, leading to the inhibition of their activity. This interaction is particularly significant in the design of enzyme inhibitors and receptor modulators, making this compound valuable in pharmacological applications.

Anticancer Activity

Research has demonstrated that boronic acids, including this compound, exhibit anticancer properties. They function by inhibiting proteasomal degradation pathways, which are crucial for the survival of cancer cells. For instance, some studies have shown that derivatives of boronic acids can enhance the effectiveness of existing chemotherapeutic agents by improving their stability and bioavailability .

Antibacterial and Antiviral Properties

Boronic acids have also been investigated for their antibacterial and antiviral activities. The compound has shown promise against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). In vitro studies indicated that derivatives containing boronic acid can inhibit bacterial growth effectively, with minimal toxicity to human cells .

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has been documented extensively. For example, it can modulate the activity of serine proteases and other enzymes involved in metabolic pathways, potentially leading to therapeutic applications in conditions such as diabetes and obesity .

Case Studies

  • Anticancer Research : A study highlighted the use of this compound in combination with other chemotherapeutics. The results showed a synergistic effect that increased apoptosis in cancer cell lines while reducing side effects associated with higher doses of conventional drugs .
  • Inhibition of Bacterial Growth : Another investigation focused on the antibacterial properties of this compound against MRSA. The study reported a minimum inhibitory concentration (MIC) of 7.81 µg/mL, indicating significant antibacterial activity without notable cytotoxicity .
  • Enzyme Modulation : Research involving enzyme assays demonstrated that this compound effectively inhibited specific proteases involved in disease progression, suggesting its potential as a therapeutic agent in diseases characterized by abnormal protease activity .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameUnique FeaturesBiological Activity
Phenylboronic AcidLacks piperidine moietyLimited enzyme inhibition
4-Pyridinylboronic AcidContains pyridine ringDifferent reactivity and selectivity
This compoundEnhanced reactivity due to piperidine groupSignificant anticancer and antibacterial activity

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing [4-(1-Methylpiperidin-4-yl)phenyl]boronic acid?

  • Methodological Answer : The compound can be synthesized via Suzuki-Miyaura coupling, leveraging aryl halide intermediates. For example, analogous reactions using Rh(I) catalysts (e.g., [RhCl(cod)]₂) under CO₂ pressure (1 atm) have achieved carboxylation of arylboronic esters with yields up to 62% . Key steps include:

  • Functionalization of the piperidine ring prior to coupling to avoid steric hindrance.
  • Purification via column chromatography (silica gel, hexane/EtOAc gradient).
  • Characterization by ¹H/¹³C NMR, comparing shifts to structurally similar boronic acids (e.g., δ 8.10 ppm for aromatic protons in 4-(methoxycarbonyl)phenyl boronic acid) .

Q. How can researchers confirm the structural integrity of this compound?

  • Methodological Answer : Use multi-nuclear NMR (¹H, ¹³C, ¹¹B) and high-resolution mass spectrometry (HRMS). For example:

  • ¹H NMR : Aromatic protons adjacent to the boronic acid group typically resonate at δ 7.3–8.1 ppm .
  • ¹³C NMR : The boron-bound carbon appears at δ 130–140 ppm, while the methylpiperidine carbons show signals at δ 20–55 ppm .
  • Table 1 : Reference NMR shifts from analogous compounds:
Functional Group¹H Shift (ppm)¹³C Shift (ppm)Source
Aromatic (B-subst.)7.86–8.07127–134
Methylpiperidine2.53 (s, CH₃)14–27 (CH₃)

Q. What are the key reactivity considerations for this compound in cross-coupling reactions?

  • Methodological Answer : The methylpiperidine group introduces steric bulk, which may slow transmetalation in Pd-catalyzed Suzuki reactions. Mitigation strategies include:

  • Using electron-rich Pd catalysts (e.g., Pd(PPh₃)₄) in polar aprotic solvents (THF, DMF).
  • Optimizing temperature (80–100°C) and base (Cs₂CO₃ or K₃PO₄) to enhance reactivity .

Advanced Research Questions

Q. How does the methylpiperidine substituent influence the electronic properties of the boronic acid?

  • Methodological Answer : Computational studies (DFT, NBO analysis) reveal that the methylpiperidine group donates electron density via conjugation, reducing the Lewis acidity of the boron center. This can be quantified using Fukui indices or molecular electrostatic potential (MEP) maps . Experimental validation includes:

  • Comparing coupling efficiency with/without the methylpiperidine group.
  • Monitoring reaction rates under standardized Suzuki conditions .

Q. What are the challenges in using this compound for bioconjugation or probe design?

  • Methodological Answer : The boronic acid’s instability in aqueous media (pH-dependent hydrolysis) requires stabilization via:

  • Derivatization as pinacol ester or trifluoroborate salt.
  • Co-immobilization with thiol-functionalized surfaces (e.g., 4-mercaptophenylboronic acid protocols) .
  • Monitoring degradation via HPLC-MS under physiological conditions .

Q. How do contradictory data on catalytic systems (Rh vs. Pd) impact reaction design?

  • Methodological Answer : Rh(I) catalysts favor carboxylation with CO₂ (yields ~60%), while Pd systems excel in C–C bond formation. Researchers must:

  • Screen ligands (e.g., XPhos for Pd; cod for Rh) to match reaction goals.
  • Avoid using Rh in oxygen-sensitive reactions due to catalyst deactivation .

Q. What advanced applications exist for this compound in materials science?

  • Methodological Answer : Its arylboronic acid moiety enables functionalization of graphitic materials (e.g., graphene oxide) via oxidative coupling. Key steps:

  • Electrochemical promotion at 200 mV to form covalent bonds with –OH surface groups .
  • Characterization by conductance histograms (2D mapping) to confirm monolayer formation .

Contradictions and Validation

  • Evidence Conflict : Pd-catalyzed reactions in vs. Rh-catalyzed in .
    • Resolution : Catalyst choice depends on the target transformation (C–C vs. C–heteroatom). Validate via control experiments with both metals.
  • Stability Data : Conflicting storage conditions (e.g., anhydrous vs. refrigerated).
    • Best Practice : Store under argon at –20°C, as recommended for similar boronic acids .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.